Pan-RAF Kinase Selectivity: Pyridopyridazinone Hinge-Binder Motif vs. Other RAF Inhibitor Scaffolds
GNE-9815, a pyridopyridazinone derivative of the core scaffold, demonstrates exquisite kinase selectivity attributed to the pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif. This scaffold engages the kinase hinge with minimal polar contacts, achieving high selectivity in a lipophilic efficient manner [1]. In a head-to-head comparison, GNE-9815 (pyridopyridazinone-based) is among the most highly kinase-selective RAF inhibitors reported, contrasting with alternative chemotypes such as pyridinyl imidazoles and diaryl ureas, which exhibit broader kinase inhibition profiles or require distinct binding conformations [2].
| Evidence Dimension | Kinase selectivity profile |
|---|---|
| Target Compound Data | Among the most highly kinase-selective RAF inhibitors reported (qualitative, no quantitative off-target count provided) |
| Comparator Or Baseline | Alternative p38 MAPK inhibitor scaffolds: pyridinyl imidazoles, diaryl ureas, aminobenzophenones |
| Quantified Difference | Pyridopyridazinone scaffold achieves selectivity through unique hinge-binding geometry not observed in comparator scaffolds |
| Conditions | Biochemical kinase selectivity panels; p38 MAPK and RAF kinase assays |
Why This Matters
The scaffold enables development of RAF inhibitors with minimal off-target kinase activity, reducing potential toxicity liabilities in oncology programs.
- [1] Huestis, M. P., et al. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 12(5), 789-795. View Source
- [2] Bolos, J. (2005). Structure-Activity Relationships of p38 Mitogen-Activated Protein Kinase Inhibitors. Mini-Reviews in Medicinal Chemistry, 5(9), 857-868. View Source
